Molindone, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Molindone can be synthesized through a series of chemical reactions. One common method involves the reaction of cyclohexane-1,3-dione with a compound to form 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione. This intermediate is then cyclized to produce 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole. Finally, this compound is reacted with morpholine and formaldehyde to yield molindone .
Industrial Production Methods: Industrial production of molindone typically involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a carbonyl compound. This method allows for the efficient production of molindone with high purity .
Chemical Reactions Analysis
Types of Reactions: Molindone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active or inactive metabolites .
Common Reagents and Conditions: Common reagents used in the reactions involving molindone include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of molindone include its metabolites, which are produced through hepatic biotransformation. These metabolites are crucial for understanding the drug’s pharmacokinetics and potential side effects .
Scientific Research Applications
Molindone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the metabolism of antipsychotic drugs. In biology and medicine, molindone is primarily used to treat schizophrenia and other psychotic disorders. It has also been investigated for its potential use in treating attention-deficit/hyperactivity disorder (ADHD) and aggressive behavior .
Mechanism of Action
The exact mechanism of action of molindone is not fully understood. it is believed to act by antagonizing dopamine (D2) receptor sites in the brain’s reticular limbic systems. This antagonism decreases dopamine activity, leading to a reduction in psychotic symptoms . Molindone has a lower affinity for D2 receptors compared to other antipsychotic agents and exhibits low to moderate affinity for cholinergic and alpha-adrenergic receptors .
Comparison with Similar Compounds
Molindone is often compared to other antipsychotic drugs such as quetiapine and clozapine. While it shares some similarities with these drugs, such as dopamine receptor antagonism, molindone is unique in its chemical structure and side effect profile. Unlike many antipsychotics, molindone is associated with weight loss rather than weight gain . Similar compounds include quetiapine, clozapine, and other typical and atypical antipsychotics .
Properties
CAS No. |
1035093-75-4 |
---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
(5R)-3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/t12-/m1/s1 |
InChI Key |
KLPWJLBORRMFGK-GFCCVEGCSA-N |
Isomeric SMILES |
CCC1=C(NC2=C1C(=O)[C@H](CC2)CN3CCOCC3)C |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.